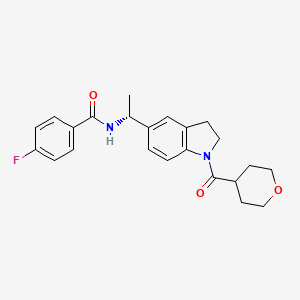

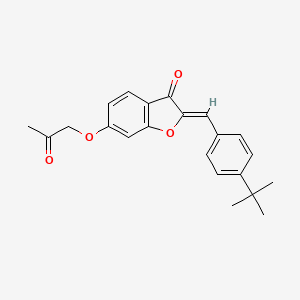

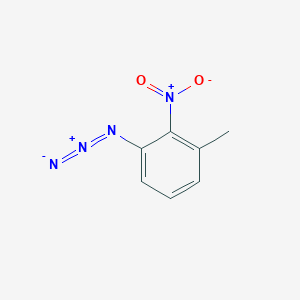

![molecular formula C7H15NO B3002440 (1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol CAS No. 2309431-83-0](/img/structure/B3002440.png)

(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol, also known as (1S,2S)-1-amino-2-hydroxycyclopentane, is a chiral amino alcohol that has gained significant attention in the field of organic chemistry due to its diverse applications. This compound is used in various scientific research applications, including the synthesis of chiral pharmaceuticals, as a building block for the preparation of chiral ligands, and as a chiral auxiliary in asymmetric synthesis.

Aplicaciones Científicas De Investigación

Enzymatic Synthesis Inhibition

- Inhibition of Enzymatic Synthesis: The compound's analogues, like 1-aminocyclopentane-1-carboxylic acid, are known to inhibit the synthesis of S-adenosyl-L-methionine, an essential metabolic enzyme. These analogues demonstrate activity against various enzymes from yeast, Escherichia coli, and rat liver. Their inhibitory effects are influenced by the specific configuration and substituents on the cyclopentane ring, highlighting the importance of molecular structure in enzymatic interaction (Coulter et al., 1974).

Synthesis and Stereochemistry

- Efficient Synthesis of Enantiomers: The compound's synthesis methods allow for efficient creation of various enantiomers. This process is essential for the preparation of specific stereoisomers of 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, which are critical for research and potential pharmaceutical applications (Davies et al., 2003).

Application in Nucleoside Synthesis

- Precursor for Nucleoside Synthesis: It serves as a precursor in the synthesis of carbocyclic nucleosides. These nucleosides are crucial in various biological processes and have potential pharmacological applications, especially in antiviral and antineoplastic activities (Chang et al., 1994).

Chiral Differentiation

- Chiral Differentiation in Mass Spectrometry: The compound and its related cyclopentane β-amino acids have been differentiated using ion/molecule reactions and host-guest complexes in mass spectrometry. This application is significant in analytical chemistry for identifying and analyzing chiral compounds (Hyyryläinen et al., 2009).

Inhibitors of β-Glucosidases

- Inhibitors of β-Glucosidases: Cyclopentane derivatives like (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol show inhibitory activity against β-glucosidases. This application is critical in the study of glucoside metabolism and potential therapeutic applications (Boss et al., 2000).

Nucleoside Analogue Synthesis

- Synthesis of Nucleoside Analogues: Enantiomerically pure carbocyclic adenosine derivatives, based on the kinetic resolution of cyclopentanol derivatives, have shown strong inhibitory effects on specific enzymes like terminal deoxynucleotidyl transferase. This aspect is particularly relevant in the development of novel pharmacological agents (Theil et al., 1998).

Peptide Nucleic Acid Analogs

- Design of Peptide Nucleic Acid Analogs: The compound and its variants have been used in the design of conformationally constrained chiral peptide nucleic acid analogues. This application is essential in the field of genetic engineering and molecular biology (Govindaraju et al., 2004).

Propiedades

IUPAC Name |

(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5(8)6-3-2-4-7(6)9/h5-7,9H,2-4,8H2,1H3/t5-,6+,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDKQQRCLKEPME-VQVTYTSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CCC[C@@H]1O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

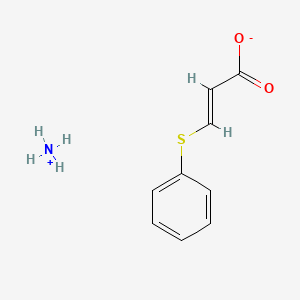

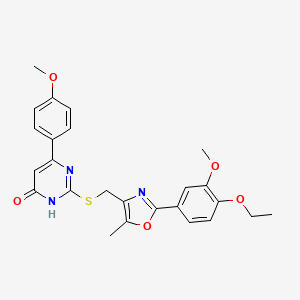

![N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3002359.png)

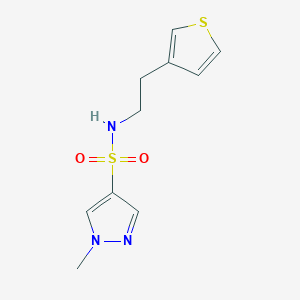

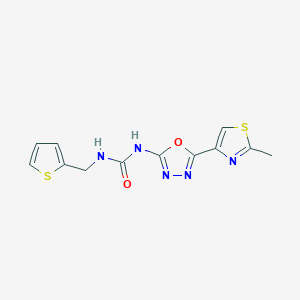

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3002368.png)

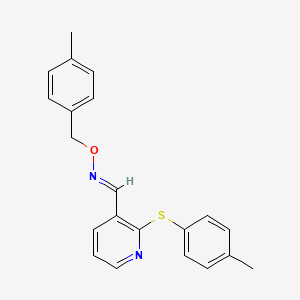

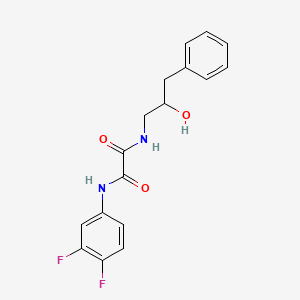

![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B3002372.png)